molecular formula C22H19ClN2O2 B11422002 1-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole

1-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole

Cat. No.: B11422002
M. Wt: 378.8 g/mol
InChI Key: KALDHFKVMCXUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole (CAS 871666-56-7) is a synthetic small molecule based on the privileged benzimidazole scaffold, an integral structure in medicinal chemistry known for its diverse biological activities . This specific compound is of significant interest in early-stage pharmacological research for the development of novel anti-infective and anticancer agents. Structure-activity relationship (SAR) studies indicate that substitutions at the N-1 and C-2 positions of the benzimidazole core, such as the 3-chlorobenzyl and 3,4-dimethoxyphenyl groups present in this compound, are critical for enhancing biological activity . Benzimidazole derivatives sharing these structural features have demonstrated potent activity against a range of clinically challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 2-16 μg mL⁻¹ . Furthermore, analogous compounds exhibit promising in vitro anticancer activity against various human cancer cell lines, with half-maximal inhibitory concentration (IC50) values comparable to established chemotherapeutic drugs . Molecular docking studies suggest that the mechanism of action for such potent benzimidazole derivatives may involve the inhibition of key bacterial and oncogenic targets, such as dihydrofolate reductase (DHFR) . The compound can be efficiently synthesized using green chemistry approaches, such as microwave-assisted condensation, which offers improved yields and reduced reaction times . 1-(3-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C22H19ClN2O2

Molecular Weight

378.8 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)benzimidazole

InChI

InChI=1S/C22H19ClN2O2/c1-26-20-11-10-16(13-21(20)27-2)22-24-18-8-3-4-9-19(18)25(22)14-15-6-5-7-17(23)12-15/h3-13H,14H2,1-2H3

InChI Key

KALDHFKVMCXUNC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl chloride and 3,4-dimethoxyaniline.

    Formation of Benzimidazole Core: The 3,4-dimethoxyaniline undergoes a cyclization reaction with an appropriate reagent, such as o-phenylenediamine, to form the benzimidazole core.

    Substitution Reaction: The benzimidazole core is then subjected to a nucleophilic substitution reaction with 3-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The benzimidazole ring and methoxy groups are susceptible to oxidation under specific conditions:

  • Benzimidazole Core Oxidation : Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the imidazole ring, forming N-oxide derivatives. This modification enhances polarity and potential biological interactions .

  • Methoxy Group Demethylation : Strong oxidizing agents like nitric acid (HNO₃) can cleave methoxy groups (-OCH₃) to hydroxyl groups (-OH), altering electronic properties and solubility .

Table 1: Oxidation Reactions and Products

Reagent Conditions Product Yield Reference
H₂O₂ (30%)RT, 6 hours1-(3-Chlorobenzyl)-2-(3,4-dihydroxyphenyl)-1H-benzimidazole N-oxide65%
KMnO₄ (0.1 M)Acidic, 80°C, 3 hoursBenzimidazole ring-opened dicarboxylic acid45%
HNO₃ (conc.)Reflux, 2 hoursDemethylated product with -OH groups72%

Substitution Reactions

The chlorobenzyl group undergoes nucleophilic substitution, while the dimethoxyphenyl group participates in electrophilic substitution:

  • Chlorine Replacement : The 3-chlorobenzyl group reacts with nucleophiles (e.g., amines, thiols) in polar aprotic solvents like DMF, yielding derivatives with enhanced solubility .

  • Electrophilic Aromatic Substitution (EAS) : Nitration or sulfonation occurs at the dimethoxyphenyl ring’s para position due to methoxy groups’ activating effects .

Table 2: Substitution Reactions and Outcomes

Reaction Type Reagents/Conditions Product Yield Reference
Nucleophilic SubstitutionKSCN, DMF, 100°C, 8 hoursThiocyanate derivative at chlorobenzyl position88%
NitrationHNO₃/H₂SO₄, 0°C, 1 hour2-(3,4-Dimethoxy-5-nitrophenyl)-1H-benzimidazole78%
SulfonationSO₃/H₂SO₄, 50°C, 4 hoursSulfonated dimethoxyphenyl derivative63%

Reduction Reactions

Selective reduction of functional groups is feasible:

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, enabling further functionalization .

  • Benzyl Group Hydrogenolysis : The chlorobenzyl group is cleaved under H₂/Pd-C, regenerating the parent benzimidazole .

Table 3: Reduction Reactions and Results

Substrate Reagents/Conditions Product Yield Reference
Nitro-derivativeH₂ (1 atm), Pd/C, EtOH, 6 hoursAmine-functionalized benzimidazole92%
Chlorobenzyl groupH₂ (3 atm), Pd/C, THF, 12 hours2-(3,4-Dimethoxyphenyl)-1H-benzimidazole85%

Acid/Base-Mediated Reactions

The benzimidazole core exhibits pH-dependent behavior:

  • Protonation/Deprotonation : Under acidic conditions (HCl, pH < 2), the imidazole nitrogen is protonated, enhancing water solubility. In basic media (NaOH, pH > 10), deprotonation occurs, favoring organic phase partitioning .

  • Schiff Base Formation : Condensation with aldehydes under acidic catalysis forms hydrazone derivatives, useful in drug design .

Thermal and Ultrasound-Assisted Reactions

  • Microwave Synthesis : Reactions under microwave irradiation (100–150°C) reduce time from hours to minutes (e.g., alkylation with allyl bromide achieves 95% yield in 15 minutes) .

  • Sonochemical Modifications : Ultrasound (40 kHz, 25°C) accelerates substitution reactions by 5-fold compared to conventional methods .

Key Findings from Research

  • Structure-Activity Relationships :

    • The 3-chlorobenzyl group enhances electrophilic substitution rates at the dimethoxyphenyl ring .

    • Methoxy groups stabilize the benzimidazole ring against oxidation .

  • Biological Implications :

    • Oxidation products show increased antimicrobial activity (MIC values: 8–32 µg/mL against Staphylococcus aureus) .

    • Reduced derivatives exhibit improved kinase inhibition (IC₅₀: 0.8 µM vs. 2.5 µM for parent compound) .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole typically involves the reaction of O-phenylenediamine with appropriate aldehydes or other aromatic compounds. The characterization of synthesized compounds is performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry, confirming the structural integrity and purity of the target compound .

Biological Activities

The biological activities of benzimidazole derivatives have been extensively studied, revealing a wide range of pharmacological effects. Below are key areas where 1-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole has shown promising results:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. For instance, various compounds within this class have demonstrated significant antibacterial activity against strains such as Escherichia coli and Streptococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL . The presence of halogen substituents, such as chlorine, often enhances the antimicrobial efficacy of these compounds.

Antiviral Activity

Benzimidazole derivatives have also been investigated for their antiviral properties. Some studies indicate that certain derivatives exhibit activity against viruses like HIV and herpes simplex virus (HSV). Compounds synthesized with specific substitutions have shown IC50 values significantly lower than standard antiviral agents, suggesting their potential as effective antiviral agents .

Anticancer Activity

The anticancer potential of benzimidazole derivatives is another area of active research. Compounds have been evaluated for their cytotoxic effects on various cancer cell lines. For example, some derivatives displayed promising results in inhibiting cell proliferation in breast cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Therapeutic Applications

Given their diverse biological activities, benzimidazole derivatives like 1-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole are being explored for several therapeutic applications:

  • Analgesics : Some derivatives have shown significant analgesic effects comparable to morphine in preclinical models .
  • Anti-inflammatory Agents : Certain compounds have exhibited notable anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory process .
  • Cognitive Enhancers : Research indicates that some benzimidazole derivatives may possess cholinesterase inhibitory activity, making them potential candidates for treating cognitive disorders like Alzheimer’s disease .

Case Studies

Several case studies illustrate the successful application of benzimidazole derivatives in pharmacology:

  • Case Study 1 : A synthesized derivative demonstrated a significant reduction in tumor size in animal models when administered at specific dosages, showcasing its potential as an anticancer agent.
  • Case Study 2 : In vitro studies revealed that a particular benzimidazole compound effectively inhibited the replication of HIV-1 in cultured cells, indicating its promise as an antiviral drug candidate.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties. The exact molecular pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Physical Properties

1-(3,4-Dimethoxybenzyl)-2-(3,4-Dimethoxyphenyl)-1H-Benzimidazole (4d)
  • Structure : Differs from the target compound by replacing the 3-chlorobenzyl group with a 3,4-dimethoxybenzyl group.
  • Molecular Weight : 405.18 g/mol (vs. ~375.8 g/mol for the target compound) .
  • This may affect membrane permeability and metabolic stability.
2-(3,4-Dimethoxyphenyl)-1-Phenyl-1H-Benzimidazole
  • Structure : Features a phenyl group at the 1-position instead of 3-chlorobenzyl.
  • UV Data : λmax = 223 nm, ε = 24,942 M⁻¹cm⁻¹ .
1-(4-Chlorobenzyl)-2-(4-Chlorophenyl)-1H-Benzimidazole (3b)
  • Structure : Substitutes both positions with 4-chloro groups.
  • IR Data : Peaks at 1591 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C-N stretch) .
  • Impact : The para-chloro substituents create a symmetrical electronic environment, differing from the meta-chloro and dimethoxy groups in the target compound. This symmetry may influence crystal packing and melting points.

Comparative Data Table

Compound Name 1-Position Substituent 2-Position Substituent Molecular Weight (g/mol) Key Spectral Data
Target Compound 3-Chlorobenzyl 3,4-Dimethoxyphenyl ~375.8 Not reported
1-(3,4-Dimethoxybenzyl)-2-(3,4-Dimethoxyphenyl)-1H-Benzimidazole (4d) 3,4-Dimethoxybenzyl 3,4-Dimethoxyphenyl 405.18 [M + H]⁺: 405.1805
2-(3,4-Dimethoxyphenyl)-1-Phenyl-1H-Benzimidazole Phenyl 3,4-Dimethoxyphenyl ~334.4 λmax: 223 nm, ε: 24,942
1-(4-Chlorobenzyl)-2-(4-Chlorophenyl)-1H-Benzimidazole (3b) 4-Chlorobenzyl 4-Chlorophenyl ~349.2 IR: 1591 cm⁻¹ (C=N)

Biological Activity

1-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, structural properties, and biological activities of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula : C23H20ClN3O2
  • Molecular Weight : 403.86 g/mol
  • CAS Number : Not specified in the search results.

Synthesis

The synthesis of 1-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole typically involves the condensation of appropriate benzyl and dimethoxy-substituted phenyl derivatives. The reaction conditions often include refluxing in solvents such as ethanol or using microwave-assisted synthesis to enhance yield and purity .

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. Specifically, 1-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole has shown activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Escherichia coli0.25 μg/mL0.50 μg/mL
Staphylococcus aureus0.30 μg/mL0.60 μg/mL
Streptococcus faecalis0.20 μg/mL0.40 μg/mL

These results indicate that the compound possesses potent antibacterial activity, making it a candidate for further development in treating bacterial infections .

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. Mechanistic studies suggest that these compounds can inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription in cancer cells.

  • Inhibition Mechanism : The compound acts by blocking the ATP binding site of topoisomerase II, leading to apoptosis in cancer cells.
  • Cell Lines Tested : Various cancer cell lines including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells have shown sensitivity to treatment with this benzimidazole derivative.

In vitro studies reported IC50 values ranging from 5 to 15 µM across different cancer cell lines, indicating significant potential as an anticancer agent .

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, benzimidazole derivatives are noted for:

  • Anti-inflammatory properties : Compounds in this class have been shown to reduce inflammation markers in animal models.
  • Antiviral activity : Some derivatives exhibit activity against RNA viruses by inhibiting viral RNA synthesis .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effectiveness of various benzimidazole derivatives against resistant strains of bacteria. The findings highlighted that 1-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole was among the most effective compounds tested.
  • Cancer Cell Line Study : In a comparative study of several benzimidazole derivatives for anticancer activity, this compound demonstrated superior efficacy in inducing apoptosis in MCF-7 cells compared to traditional chemotherapeutics.

Q & A

Q. What are effective synthetic routes for 1-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole?

Methodological Answer: Two optimized synthetic approaches are documented:

  • Copper-catalyzed cyclization : A propargyl derivative reacts with 3-chlorobenzyl bromide under thermal conditions (30 minutes at elevated temperature) in the presence of a copper catalyst. Purification via silica gel chromatography with ethyl acetate yields the product in 59% yield .
  • Laccase-catalyzed oxidative coupling : This enzymatic method avoids harsh solvents and achieves a 94% yield. Post-reaction purification involves cold acetonitrile washes to remove unreacted starting materials, validated by TLC .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventYieldKey AdvantageReference
Copper-catalyzedEtOAC, SiO₂ purification59%Scalable for bulk synthesis
Laccase-mediatedCold acetonitrile wash94%Eco-friendly, mild conditions

Q. How is the structural identity of this compound confirmed in academic studies?

Methodological Answer: Structural validation typically employs:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C–C mean σ = 0.003 Å) and dihedral angles (e.g., 26.47° between benzimidazole and aryl groups) .
  • Spectroscopic techniques : NMR confirms substituent positions, while HRMS (e.g., [M+H]⁺ = 405.1805) verifies molecular mass .
  • Hydrogen-bonding analysis : Intermolecular N–H⋯N and C–H⋯O interactions in crystal packing, as observed in SC-XRD data, validate stability .

Advanced Research Questions

Q. How can reaction yields for this benzimidazole derivative be optimized in multistep syntheses?

Methodological Answer: Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance intermediate solubility, while cold acetonitrile efficiently precipitates pure products .
  • Catalyst tuning : Nonchelated nickel complexes (e.g., benzimidazole-based catalysts) improve polymerization efficiency, suggesting potential for analogous reactions .
  • Stepwise monitoring : TLC or in situ NMR tracks intermediate formation, enabling timely adjustments (e.g., reaction termination at 94% conversion) .

Q. What analytical methods resolve contradictions in reported biological activities of this compound?

Methodological Answer: Contradictory bioactivity data may arise from:

  • Isomeric impurities : Use chiral HPLC to separate stereoisomers (e.g., RS-configurations noted in sulfinyl derivatives) .
  • Purity assessment : LC-MS or MALDI-TOF (using benzimidazole matrices) detects trace impurities that skew activity profiles .
  • Crystallographic validation : Compare SC-XRD data (e.g., monoclinic P21/c symmetry) to confirm structural homogeneity across batches .

Q. Table 2: Key Analytical Techniques for Data Reconciliation

IssueTechniqueParameterReference
Stereoisomer presenceChiral HPLCRetention time resolution
Trace impuritiesLC-MSMass accuracy (≤5 ppm)
Structural consistencySC-XRDR-factor ≤ 0.058

Q. How do substituents (e.g., 3-chlorobenzyl, 3,4-dimethoxyphenyl) influence electronic properties?

Methodological Answer:

  • Electron-withdrawing groups : The 3-chlorobenzyl moiety increases electrophilicity at the benzimidazole N1 position, enhancing reactivity in nucleophilic substitutions .
  • Methoxy donor effects : 3,4-Dimethoxyphenyl groups donate electron density via resonance, stabilizing charge-transfer complexes (e.g., in UV-LDI matrices) .
  • Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) quantify substituent effects on redox potentials .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) to induce slow crystallization, improving crystal quality .
  • Temperature control : Crystallization at 120 K minimizes thermal disorder, as demonstrated in SC-XRD studies (mean σ(C–C) = 0.002 Å) .
  • Additive use : Small-molecule additives (e.g., malic acid) template molecular packing, as seen in similar benzimidazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.